molecular formula C24H27N3O3S B11279348 N-(2,5-dimethylphenyl)-2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide

N-(2,5-dimethylphenyl)-2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide

Cat. No.: B11279348
M. Wt: 437.6 g/mol
InChI Key: BYINPOFXUHPIEN-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide typically involves multi-step organic reactions. The starting materials often include 2,5-dimethylphenylamine, ethylbenzenesulfonyl chloride, and hexahydrophthalazine derivatives. The reaction conditions may involve:

    Solvents: Common solvents like dichloromethane or ethanol.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions may be carried out at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed for purification.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

    Temperature: Reactions may be conducted at various temperatures, from room temperature to elevated temperatures under reflux.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications as a pharmaceutical agent, particularly in the development of new antibiotics or anti-inflammatory drugs.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. The pathways involved could include:

    Enzyme Inhibition: Binding to the active site of enzymes and preventing substrate interaction.

    Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antibiotic properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    N-(2,5-dimethylphenyl)sulfonamide: A structurally similar compound with potential differences in reactivity and application.

Uniqueness

N-(2,5-dimethylphenyl)-2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide is unique due to its complex structure, which may confer specific properties such as enhanced binding affinity or selectivity for certain molecular targets. This uniqueness can make it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C24H27N3O3S

Molecular Weight

437.6 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-ethyl-5-(4-oxo-5,6,7,8-tetrahydro-3H-phthalazin-1-yl)benzenesulfonamide

InChI

InChI=1S/C24H27N3O3S/c1-4-17-11-12-18(23-19-7-5-6-8-20(19)24(28)26-25-23)14-22(17)31(29,30)27-21-13-15(2)9-10-16(21)3/h9-14,27H,4-8H2,1-3H3,(H,26,28)

InChI Key

BYINPOFXUHPIEN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NNC(=O)C3=C2CCCC3)S(=O)(=O)NC4=C(C=CC(=C4)C)C

Origin of Product

United States

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